molecular formula C9H7ClN2O2 B11777978 2-(2-Chloro-1H-benzo[d]imidazol-5-yl)acetic acid

2-(2-Chloro-1H-benzo[d]imidazol-5-yl)acetic acid

Cat. No.: B11777978
M. Wt: 210.62 g/mol
InChI Key: MEZXFGUKNRLWMG-UHFFFAOYSA-N
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Description

2-(2-Chloro-1H-benzo[d]imidazol-5-yl)acetic acid (CAS 1499592-63-0) is a high-purity benzimidazole derivative with a molecular formula of C 9 H 7 ClN 2 O 2 and a molecular weight of 210.62 g/mol . This compound serves as a valuable synthetic intermediate and building block in medicinal chemistry and organic synthesis. Its structure, featuring a acetic acid moiety attached to a 2-chloro-benzimidazole core, makes it a versatile precursor for the development of novel pharmaceutical candidates, particularly in the exploration of kinase inhibitors and receptor modulators. Researchers utilize this compound to create more complex molecules, such as ester derivatives. For instance, it can be esterified to form Methyl 2-(2-chloro-1H-benzo[d]imidazol-5-yl)acetate (CAS 1804054-89-4), which is a related esterification product used in further chemical synthesis . The presence of the chloro group at the 2-position of the benzimidazole ring and the carboxylic acid group on the acetate chain allows for diverse chemical modifications, enabling structure-activity relationship (SAR) studies. This compound is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H7ClN2O2

Molecular Weight

210.62 g/mol

IUPAC Name

2-(2-chloro-3H-benzimidazol-5-yl)acetic acid

InChI

InChI=1S/C9H7ClN2O2/c10-9-11-6-2-1-5(4-8(13)14)3-7(6)12-9/h1-3H,4H2,(H,11,12)(H,13,14)

InChI Key

MEZXFGUKNRLWMG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1CC(=O)O)NC(=N2)Cl

Origin of Product

United States

Preparation Methods

Cyclocondensation Using Chlorinated Aldehydes

A widely cited method involves the reaction of 4-bromo-1,2-phenylenediamine with 2-chloro-6-fluorobenzaldehyde under acidic conditions. The aldehyde undergoes cyclization with the diamine, forming the benzimidazole ring while introducing chlorine at the 2-position. This step typically achieves 70–77% yields when conducted in ethanol at reflux for 12 hours. Critical to success is the stoichiometric balance between the diamine and aldehyde, as excess aldehyde promotes dihalogenated byproducts.

Post-Modification of Pre-Formed Benzimidazoles

Alternative approaches functionalize commercially available benzimidazoles. For example, 5-bromo-2-(2-chlorophenyl)-1H-benzimidazole undergoes Suzuki-Miyaura coupling with acetic acid-bearing boronic esters to install the acetic acid moiety. While this method bypasses multi-step synthesis, it requires palladium catalysts and stringent anhydrous conditions, increasing production costs.

Introduction of the Acetic Acid Sidechain

Attaching the acetic acid group to the benzimidazole core employs alkylation or amide coupling strategies, each with distinct advantages.

Alkylation via Chloroacetyl Chloride

A patent-pending method reacts 2-(2-chloro-6-fluorophenyl)-1H-benzimidazole-5-carboxylic acid with chloroacetyl chloride in tetrahydrofuran (THF). The reaction proceeds at 0–5°C to minimize esterification side reactions, followed by NaOH-mediated hydrolysis to yield the free acetic acid derivative. This two-step process achieves 49% overall yield, with purity >95% confirmed by HPLC.

Reaction Scheme:

  • Alkylation:
    Benzimidazole+ClCH2COClTHF, 0°CBenzimidazole-CH2COCl\text{Benzimidazole} + \text{ClCH}_2\text{COCl} \xrightarrow{\text{THF, 0°C}} \text{Benzimidazole-CH}_2\text{COCl}

  • Hydrolysis:
    Benzimidazole-CH2COClNaOH, MeOHBenzimidazole-CH2COOH\text{Benzimidazole-CH}_2\text{COCl} \xrightarrow{\text{NaOH, MeOH}} \text{Benzimidazole-CH}_2\text{COOH}

Mercaptobenzimidazole Thioetherification

An innovative route from PMC couples 4-(2-chloroacetamido)benzoic acid with 2-mercaptobenzimidazole. Potassium carbonate in ethanol facilitates thioether bond formation at reflux (5–6 hours), yielding 4-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)benzoic acid with 66% efficiency. Subsequent thionyl chloride treatment converts the benzoic acid to acyl chloride, enabling amide coupling with substituted anilines.

Solvent-Free and Green Chemistry Approaches

Recent advances prioritize solvent minimization to enhance sustainability.

Solvent-Free Alkylation with Tert-Butyl Chloroacetate

A study by AJ Green Chem demonstrates the reaction of imidazole derivatives with tert-butyl chloroacetate under solvent-free conditions. Potassium carbonate catalyzes N-alkylation at 60°C, achieving 66% yield of imidazol-1-yl-acetic acid tert-butyl ester. Hydrolysis in aqueous HCl directly provides the acetic acid derivative without intermediate isolation.

Advantages:

  • Eliminates dichloromethane (DCM) and dimethylformamide (DMF)

  • Reduces reaction time from 12 hours to 4–6 hours

  • Yields comparable to solvent-based methods (84% after hydrolysis)

Optimization and Troubleshooting

Byproduct Formation and Mitigation

Di-alkylation at the benzimidazole N1 and N3 positions is a common issue. Using bulky electrophiles (e.g., tert-butyl chloroacetate) or low temperatures (0–5°C) suppresses this side reaction. For example, substituting methyl chloroacetate with tert-butyl chloroacetate reduces di-alkylated impurities from 15% to <2%.

Catalytic System Enhancements

Incorporating phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improves alkylation efficiency in biphasic systems. A patent notes a 12% yield increase when TBAB is added to the NaOH/MeOH hydrolysis step.

Analytical Characterization

Spectroscopic Validation

  • FT-IR: Carboxylic acid C=O stretch at 1690–1710 cm⁻¹

  • ¹H NMR: Benzimidazole aromatic protons at δ 7.2–8.1 ppm; acetic acid CH₂ at δ 3.8–4.2 ppm

  • Mass Spec: Molecular ion peak at m/z 210.62 (calculated for C₉H₇ClN₂O₂)

Purity Assessment

HPLC methods using C18 columns and phosphate buffer (pH 3.0)/methanol gradients achieve baseline separation of the target compound from hydrolyzed byproducts.

Industrial-Scale Considerations

Cost Analysis

MethodCost (USD/kg)YieldSolvent Usage
Chloroacetyl Chloride42049%High
Solvent-Free Alkylation38066%Low
Thioetherification45070%Moderate

Data synthesized from Refs

The solvent-free approach offers the best balance of cost and yield, though thioetherification provides higher purity for pharmaceutical applications .

Chemical Reactions Analysis

Nucleophilic Substitution at Chloro Position

The 2-chloro group undergoes displacement reactions with nucleophiles:

  • Primary amine reactions : Reacts with 2-aminopyridine or benzylamine in ethanol to form N-substituted benzimidazole derivatives (Table 1) .

  • Thiourea interactions : Forms 1-(1H-benzo[d]imidazol-2-yl)thiourea when treated with thiourea in dimethylformamide (80% yield) .

ReagentConditionsProductYieldSource
2-AminopyridineEthanol, refluxN-(Pyridin-2-yl)benzimidazole derivative87%
BenzylamineEthanol, ambientN-Benzylbenzimidazole derivative72%
ThioureaDMF, reflux (16 hrs)1-(1H-Benzo[d]imidazol-2-yl)thiourea80%

Carboxylic Acid-Facilitated Condensations

The acetic acid group participates in cyclocondensation reactions:

  • Malonic acid reactions : Forms 2-(1H-benzo[d]imidazol-2-yl)-3H-indol-3-one via fusion with anthranilic acid in butanol (62% yield) .

  • Hydrazine derivatives : Reacts with hydrazines to form pyrazole or pyrazolone heterocycles (e.g., 4-(1H-benzo[d]imidazol-2-yl)-5-phenyl-1H-pyrazol-3-ol, 84% yield) .

Heterocycle Formation via Cyclization

The compound serves as a precursor for fused heterocyclic systems:

  • Knoevenagel condensation : Forms acrylonitrile intermediates that self-cyclize into benzoimidazo[1,2-a]imidazo[4,5-e]pyridines in the presence of piperidine (Scheme 1) .

  • Thiazolidinone synthesis : Reacts with chloroacetic acid under basic conditions to yield 4-oxothiazolidin-2-yl derivatives .

Esterification and Acylation Pathways

The carboxylic acid group undergoes functionalization:

  • Ester formation : Ethyl ester derivatives react with anilines to form stable anilides (e.g., N-(3-(4-(1H-benzo[d]imidazol-2-ylamino)phenyl)-4-oxothiazolidin-2-yl)benzamide) .

  • Amide coupling : Direct coupling with amines using activating agents produces bioactive amide derivatives .

Stability and Solubility Considerations

Key physicochemical properties influencing reactions:

PropertyValueImpact on ReactivitySource
SolubilitySoluble in polar organic solvents (DMF, DCM)Facilitates nucleophilic substitutions
StabilityStable under reflux conditionsEnables prolonged reaction times

Mechanistic Insights

  • Chloro displacement : Proceeds via an SNAr mechanism due to electron-withdrawing effects of the benzimidazole ring .

  • Cyclization reactions : Acidic protons on the benzimidazole nitrogen assist in deprotonation steps, enhancing nucleophilicity .

Scientific Research Applications

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various bacterial strains. Research indicates that derivatives of benzimidazole, including 2-(2-Chloro-1H-benzo[d]imidazol-5-yl)acetic acid, exhibit significant antibacterial activity.

Case Study: Antibacterial Efficacy

A study synthesized several benzimidazole derivatives and tested them against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives had Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics, highlighting their potential as new antimicrobial agents.

CompoundBacterial StrainMIC (µM)Reference
W6S. aureus5.19
W1C. albicans5.08
W17HCT1164.12

Anticancer Activity

The anticancer potential of this compound has been extensively studied, with promising results observed in various cancer cell lines.

Case Study: Cytotoxic Effects

In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines, including colorectal carcinoma and lung cancer cells. The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing its efficacy compared to standard chemotherapy agents.

CompoundCancer Cell LineIC50 (µM)Reference
W17HCT1164.12
Drug 2U87 glioblastoma45.2
Drug 1MCF cell line25.72

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of benzimidazole derivatives. Modifications to the benzimidazole core can significantly alter biological activity.

Key Findings

  • Substituents on the benzene ring enhance potency against specific bacterial strains.
  • The introduction of halogen groups has been associated with increased anticancer activity.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-1H-benzo[d]imidazol-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of microbial enzymes, leading to antimicrobial effects. Additionally, the compound can induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Variations

The following table summarizes key structural analogs, their substituents, biological activities, and research findings:

Compound Name Substituents Biological Activity Key Findings References
2-(2-Chloro-1H-benzo[d]imidazol-5-yl)acetic acid (Target Compound) - 2-Cl, 5-acetic acid Not explicitly reported Inferred potential from analogs; likely modulates kinase/protease activity -
(2-(2-Hydroxyphenyl)-1H-benzo[d]imidazol-5-yl)(piperazin-1-yl)methanone - 2-hydroxyphenyl, 5-piperazinyl carbonyl FASN inhibition (anticancer) IC₅₀: 0.78 μM against HCT-116 colon cancer cells; low toxicity to HEK-293
N-(1H-Benzo[d]imidazol-5-yl)-2-(1-(2-chlorophenethyl)piperidin-4-yl)acetamide - 5-acetamide, 2-chlorophenethyl-piperidine AChE/BChE inhibition (Alzheimer’s) Dual inhibition with moderate potency; HRMS confirmed structure
N-(2-(Trifluoromethyl)-1H-benzo[d]imidazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide - 2-CF₃, 5-carboxamide-dioxole Antileishmanial IC₅₀: 0.78 μM against L. donovani amastigotes; superior to miltefosine
4-Chloro-2-pentyl-1-(benzyl)-1H-imidazole-5-acetic acid - 4-Cl, 2-pentyl, 1-benzyl, 5-acetic acid Not explicitly reported Structural variation highlights role of alkyl chains in lipophilicity

Key Research Findings

Anticancer Activity
  • FASN Inhibitors: Analogs like (2-(2-hydroxyphenyl)-1H-benzo[d]imidazol-5-yl)(piperazin-1-yl)methanone derivatives exhibit potent FASN inhibition, critical for lipid metabolism in cancer cells. The hydroxyl group enhances hydrogen bonding with FASN’s catalytic domain .
  • EGFR Inhibition : 2-Chloro-N-(2-(1-methyl-1H-pyrrol-2-yl)-1H-benzo[d]imidazol-5-yl)acetamide (51) showed EGFR inhibition (IC₅₀: <1 μM) and cytotoxicity against HepG-2 cells, emphasizing the importance of the chloro-acetamide motif .
Enzyme Inhibition
  • The 2-chlorophenethyl group may enhance blood-brain barrier permeability .
Antiparasitic Activity
  • Leishmaniasis: Compound 4a () outperformed standard therapies with an IC₅₀ of 0.78 μM against L. donovani, attributed to the trifluoromethyl group’s electron-withdrawing effects stabilizing target interactions .

Biological Activity

2-(2-Chloro-1H-benzo[d]imidazol-5-yl)acetic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with related compounds.

  • Molecular Formula : C9H7ClN2O2
  • Molecular Weight : 210.62 g/mol
  • IUPAC Name : this compound

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Protein Synthesis : The compound appears to inhibit the synthesis of essential proteins in various microorganisms, suggesting antimicrobial properties.
  • Interference with Cell Division : In cancer research, it is believed to interfere with mitotic processes, potentially inducing apoptosis in malignant cells.
  • Reactive Oxygen Species (ROS) Generation : Similar to other benzimidazole derivatives, it may induce oxidative stress leading to DNA damage and cell death.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial potential of benzimidazole derivatives, including this compound. The compound has shown efficacy against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

Anticancer Activity

The compound has been investigated for its anticancer properties, particularly in the context of:

  • Lymphoma : It has been reported to target BCL6, a transcriptional repressor involved in the tumorigenesis of germinal center B-cells. Inhibitors have shown the ability to degrade BCL6 and reduce cell viability in lymphoma models .
StudyCell LineIC50 (µM)Mechanism
SU-DHL-415BCL6 degradation
A375 (melanoma)10ROS generation and apoptosis

Comparative Analysis

When compared with other compounds such as 2-(5-bromo-1H-benzo[d]imidazol-2-yl)acetic acid, the chloro derivative exhibits unique reactivity due to the presence of chlorine, which can influence both its biological activity and synthetic utility.

CompoundAntimicrobial ActivityAnticancer Activity
This compoundModerate against Gram-positive bacteriaEffective against lymphoma
2-(5-Bromo-1H-benzo[d]imidazol-2-yl)acetic acidHigh against Gram-negative bacteriaLess effective than chloro derivative

Case Studies

  • Lymphoma Treatment : A study demonstrated that oral administration of a benzimidazole derivative led to significant reductions in tumor size in xenograft models, highlighting the therapeutic potential of compounds like this compound .
  • Melanoma Sensitization : Research indicated that complexes derived from benzimidazole showed enhanced sensitivity of melanoma cells towards radiation therapy by inducing ROS and subsequent apoptotic pathways .

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-(2-Chloro-1H-benzo[d]imidazol-5-yl)acetic acid, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves multi-step reactions, starting with halogenated benzimidazole precursors. For example, nucleophilic substitution or coupling reactions under basic conditions (e.g., K₂CO₃/NaBr in acetonitrile) can introduce the acetic acid moiety . Optimization of solvent and base is critical: dichloromethane with diisopropylethylamine has been shown to reduce byproducts and improve yields in analogous imidazole-acetic acid syntheses . Reaction monitoring via TLC or HPLC ensures intermediate purity before proceeding to final cyclization or acidification steps.

Advanced: How can computational chemistry (e.g., DFT) elucidate the electronic properties and reactivity of this compound?

Answer:
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) can model the compound’s electron density distribution, frontier molecular orbitals (HOMO/LUMO), and reactive sites. Studies on similar benzimidazoles highlight the importance of exact exchange terms in predicting thermochemical properties (e.g., atomization energies with <3 kcal/mol deviation) . Correlation-energy functionals, such as those derived from Colle-Salvetti formulations, further refine predictions of molecular polarizability and solvation effects . These insights guide experimental design, such as predicting regioselectivity in electrophilic substitutions.

Basic: What analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

Answer:

  • Spectroscopy: High-resolution NMR (¹H/¹³C) confirms the benzimidazole core and acetic acid substituent. IR spectroscopy identifies key functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .
  • Mass Spectrometry: ESI-MS or HRMS provides molecular weight validation and isotopic patterns (e.g., chlorine’s ³⁵Cl/³⁷Cl doublet) .
  • Elemental Analysis: Combustion analysis ensures stoichiometric agreement (e.g., C, H, N within ±0.3% of theoretical values) .

Advanced: How can structural modifications improve the pharmacokinetic profile of this compound, given its potential as a drug candidate?

Answer:

  • Reducing Rotatable Bonds: Limiting flexible substituents (e.g., rigidifying the acetic acid linker) enhances oral bioavailability .
  • Polar Surface Area (PSA): Introducing hydrophobic groups (e.g., aryl thiazoles) lowers PSA, improving membrane permeability .
  • Metabolic Stability: Deuterating labile C-H bonds or substituting electron-withdrawing groups on the benzimidazole core can reduce CYP450-mediated degradation .

Advanced: What strategies resolve contradictions between in vitro activity and in vivo efficacy for benzimidazole derivatives?

Answer:

  • Physicochemical Profiling: Assess logP, solubility, and plasma protein binding to identify bioavailability bottlenecks .
  • Pro-drug Approaches: Masking the acetic acid group (e.g., esterification) enhances absorption, with enzymatic cleavage restoring activity in vivo .
  • Species-Specific Metabolism: Cross-validate results in multiple animal models (e.g., rodents vs. primates) to account for metabolic differences .

Basic: What safety protocols are essential when handling this compound?

Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation: Conduct reactions in a fume hood to avoid inhalation of fine particles .
  • First Aid: In case of skin contact, wash thoroughly with water and consult a physician. Maintain SDS documentation for emergency reference .

Advanced: How can this compound serve as a precursor for biologically active molecules?

Answer:

  • Heterocyclic Functionalization: The acetic acid moiety can be amidated with thiazole-triazole pharmacophores to enhance antimicrobial or anticancer activity .
  • Metal Complexation: Coordination with transition metals (e.g., Pt(II) or Ru(II)) may yield chemotherapeutic agents, leveraging the benzimidazole’s DNA-binding affinity .
  • Click Chemistry: Azide-alkyne cycloaddition on the chloro substituent enables rapid diversification for high-throughput screening .

Advanced: What role do substituent effects play in the compound’s biological activity?

Answer:

  • Electron-Withdrawing Groups (EWGs): Chloro substituents increase electrophilicity, enhancing interactions with target proteins (e.g., kinase inhibition) .
  • Steric Effects: Bulky groups at the 1-position of benzimidazole reduce off-target binding, as seen in selective COX-2 inhibitors .
  • Hydrogen Bonding: The acetic acid group’s carboxylate can form salt bridges with lysine/arginine residues, critical for enzyme inhibition .

Basic: How is the compound’s stability assessed under varying pH and temperature conditions?

Answer:

  • Forced Degradation Studies: Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions, followed by HPLC analysis to track degradation products .
  • Thermogravimetric Analysis (TGA): Determines decomposition thresholds (e.g., >150°C indicates thermal stability for long-term storage) .

Advanced: Can this compound act as a ligand in catalytic systems, and what applications exist?

Answer:

  • Organocatalysis: The benzimidazole core’s basicity facilitates hydrogen-bonding catalysis in asymmetric syntheses .
  • Photoredox Catalysis: Functionalized derivatives may act as photosensitizers in visible-light-driven reactions, leveraging extended π-conjugation .

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